Ethyl (2,4-dimethyloxazol-5-yl)carbamate

Descripción

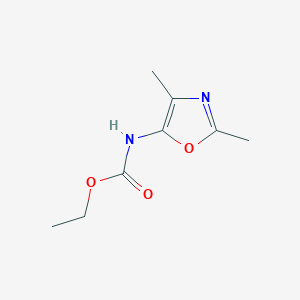

Ethyl (2,4-dimethyloxazol-5-yl)carbamate is a carbamate derivative featuring a 2,4-dimethyloxazole ring substituted at the 5-position. Carbamates are organic compounds characterized by the functional group R-O-C(O)-N2, with diverse applications in pharmaceuticals, agrochemicals, and materials science. The 2,4-dimethyloxazolyl moiety may influence its physicochemical properties, such as solubility, bioavailability, and metabolic stability, compared to simpler carbamates like ethyl carbamate .

Synthetic methods for analogous carbamates often involve catalyst-free, aqueous ethanol-mediated reactions to couple heterocyclic amines (e.g., thiazole or oxazole derivatives) with carbamate precursors . For example, derivatives like 5-((2-aminothiazol-5-yl)(phenyl)carbamate are synthesized under mild conditions, yielding compounds with defined melting points (e.g., 206–208°C) and characterized via NMR and HRMS .

Propiedades

Número CAS |

132334-50-0 |

|---|---|

Fórmula molecular |

C8H12N2O3 |

Peso molecular |

184.19 g/mol |

Nombre IUPAC |

ethyl N-(2,4-dimethyl-1,3-oxazol-5-yl)carbamate |

InChI |

InChI=1S/C8H12N2O3/c1-4-12-8(11)10-7-5(2)9-6(3)13-7/h4H2,1-3H3,(H,10,11) |

Clave InChI |

YNSAFEHXWGDMBM-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NC1=C(N=C(O1)C)C |

SMILES canónico |

CCOC(=O)NC1=C(N=C(O1)C)C |

Sinónimos |

Carbamic acid, (2,4-dimethyl-5-oxazolyl)-, ethyl ester (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Analogues

Key structural analogs of Ethyl (2,4-dimethyloxazol-5-yl)carbamate include:

Toxicity and Metabolic Pathways

- Ethyl carbamate: Classified as a Group 2A carcinogen (IARC), it induces oxidative stress via ROS generation, activating detoxification pathways (e.g., gst-4 in C. elegans) . Metabolized by CYP2E1 to vinyl carbamate and DNA-reactive intermediates .

- Vinyl carbamate: A proximate carcinogen, it forms DNA adducts (e.g., 1,N<sup>6</sup>-ethenoadenosine) more efficiently than ethyl carbamate due to electrophilic epoxide intermediates .

Environmental and Industrial Presence

- Ethyl carbamate : Detected in fermented foods (e.g., soy sauce, wine) at 46–822 μg/L, exceeding safety thresholds in 48.7% of Chinese liquors .

- Vinyl carbamate: Not naturally occurring; synthesized for research on carcinogenesis .

Data Tables

Table 1: Comparative Toxicity Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.